molecular formula C13H18N2O2 B269112 3-(propionylamino)-N-propylbenzamide

3-(propionylamino)-N-propylbenzamide

Cat. No. B269112
M. Wt: 234.29 g/mol
InChI Key: KALVCYZHNPRINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propionylamino)-N-propylbenzamide, also known as PPB, is a chemical compound that belongs to the class of benzamides. PPB is a synthetic compound that has been extensively researched in the field of biomedical sciences due to its potential therapeutic applications. PPB is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins, making it an attractive candidate for drug development.

Mechanism of Action

3-(propionylamino)-N-propylbenzamide exerts its therapeutic effects by inhibiting the activity of several proteins that are involved in cancer progression and inflammation. This compound has been shown to inhibit the activity of the protein Hsp90, which is involved in the stabilization of several oncogenic proteins. By inhibiting the activity of Hsp90, this compound can induce the degradation of these oncogenic proteins, leading to cell death. This compound has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer progression. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

3-(propionylamino)-N-propylbenzamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes, making it easy to study its effects on intracellular proteins. This compound is also relatively easy to synthesize in a laboratory setting. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in in vivo studies. In addition, this compound has low stability in solution, which can limit its shelf-life.

Future Directions

There are several future directions for research on 3-(propionylamino)-N-propylbenzamide. One direction is to investigate the potential of this compound as a cancer therapy. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate the potential of this compound as an anti-inflammatory agent. This compound has shown anti-inflammatory properties in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on improving the solubility and stability of this compound, which would make it more useful for in vivo studies.

Synthesis Methods

The synthesis of 3-(propionylamino)-N-propylbenzamide involves the reaction of propionyl chloride with N-propylbenzamide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(propionylamino)-N-propylbenzamide has been extensively researched in the field of biomedical sciences due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several proteins that are involved in cancer progression, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(propanoylamino)-N-propylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-3-8-14-13(17)10-6-5-7-11(9-10)15-12(16)4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

KALVCYZHNPRINT-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC

Origin of Product

United States

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